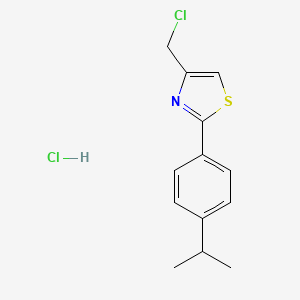

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride

描述

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride (CAS: 1049790-37-5) is a thiazole derivative characterized by a chloromethyl group at the 4-position and a 4-isopropylphenyl substituent at the 2-position of the thiazole ring. The hydrochloride salt enhances its stability and solubility, making it suitable for industrial and pharmaceutical applications. It is classified as an industrial-grade compound with 99% purity and is used in chemical pesticides, food additives, agrochemicals, and active pharmaceutical ingredients (APIs) .

属性

IUPAC Name |

4-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNS.ClH/c1-9(2)10-3-5-11(6-4-10)13-15-12(7-14)8-16-13;/h3-6,8-9H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNYLBJHALWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through Friedel-Crafts alkylation, where an isopropyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydrothiazole derivatives.

科学研究应用

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving thiazole derivatives.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can also interact with various molecular targets, influencing biological pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

Substituent Effects on Structural and Physical Properties

Thiazole derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Substituent Variations at the 2-Position

Substituent Variations at the 4-Position

- Key Insight: The chloromethyl group at the 4-position in the target compound provides a reactive site for further functionalization (e.g., nucleophilic substitution), distinguishing it from amino- or nitro-substituted analogs .

Crystallographic and Conformational Comparisons

Studies on isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted compounds) reveal:

- Isostructurality: Halogen-substituted analogs (Cl vs. F) often adopt similar crystal structures (triclinic, P 1 symmetry) with minor adjustments to accommodate substituent size and polarity .

- Molecular Conformation: The 4-isopropylphenyl group in the target compound likely induces non-planar conformations due to steric hindrance, contrasting with planar fluorophenyl derivatives .

生物活性

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a chloromethyl group and an isopropylphenyl substituent. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C13H15Cl2NS

- Molecular Weight : Approximately 274.25 g/mol

- CAS Number : 1049790-37-5

The biological activity of this compound primarily arises from its ability to interact with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring also contributes to its interaction with various molecular targets, influencing biological pathways and cellular processes .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated its ability to inhibit microbial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against different cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the thiazole moiety is believed to enhance its anticancer activity by interacting with specific molecular targets involved in tumor progression .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various microbial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and Candida albicans. This suggests a strong potential for development into therapeutic agents for treating infections caused by these pathogens.

Case Study: Anticancer Properties

In a recent investigation, the compound was tested against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound significantly reduced cell viability with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that the compound induces G1 phase arrest and promotes apoptosis via the mitochondrial pathway .

常见问题

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

- Hantzsch thiazole cyclization : Reacting 4-isopropylphenyl thiourea derivatives with α-chlorinated ketones (e.g., 1-chloro-3-buten-2-one) under reflux in ethanol or dichloromethane .

- Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) in anhydrous conditions .

- Hydrochloride salt formation : Treat the free base with HCl gas in diethyl ether.

Q. Optimization Tips :

- Control reaction temperature (60–80°C) and use inert atmospheres to prevent side reactions .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

- Monitor reaction progress with TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm final structure via ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

Q. How can solvent selection and reaction conditions influence yield in large-scale synthesis?

Methodological Answer :

- Solvent Effects :

- Scale-Up Considerations :

- Maintain stoichiometric ratios (1:1.2 molar ratio of thiourea to α-chloroketone) to avoid excess reagent accumulation .

- Use continuous-flow reactors for chloromethylation to improve heat dissipation and reduce degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthetic protocols?

Methodological Answer :

- Reaction Path Search :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates (e.g., thiazole ring closure) .

- Identify energy barriers for chloromethylation steps to optimize temperature (e.g., 70°C minimizes activation energy) .

- Machine Learning :

- Train models on existing thiazole synthesis datasets to predict optimal solvent/reagent combinations (e.g., ethanol vs. THF for yield >85%) .

Q. How should researchers address contradictory data in biological activity studies (e.g., unexpected cytotoxicity)?

Methodological Answer :

- Root-Cause Analysis :

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., dimerized thiazoles) that may interfere with assays .

- Dose-Response Validation : Re-test cytotoxicity in multiple cell lines (e.g., HEK293, HepG2) with independent replicates to rule out batch-specific anomalies .

- Mechanistic Studies :

- Perform ROS (reactive oxygen species) assays to determine if toxicity stems from off-target oxidative stress .

Q. What strategies stabilize this compound under varying pH and temperature?

Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24 hours. Monitor degradation via HPLC; stability is optimal at pH 4–6 (degradation <5%) .

- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition onset (~180°C). Store at –20°C in amber vials under argon to prevent hydrolysis .

Q. How can cross-disciplinary approaches (e.g., chemical engineering principles) enhance process design?

Methodological Answer :

- Reactor Design :

- Implement microreactors for exothermic chloromethylation steps to improve heat transfer and scalability .

- Separation Technologies :

- Use membrane filtration (10 kDa MWCO) to isolate the hydrochloride salt from aqueous mixtures .

Q. What are the best practices for resolving spectral ambiguities (e.g., overlapping NMR peaks)?

Methodological Answer :

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling in crowded regions (δ 7.0–7.8 ppm) .

- Variable Temperature NMR : Heat samples to 50°C to sharpen broad peaks caused by slow conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。